molecular formula C12H12N2 B12891467 N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline CAS No. 91677-16-6

N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline

Cat. No.: B12891467
CAS No.: 91677-16-6
M. Wt: 184.24 g/mol
InChI Key: OHDSFKNULDOUJM-UHFFFAOYSA-N
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Description

Significance of Pyrrole-Aniline Hybrid Molecular Architectures in Contemporary Chemical Research

Pyrrole-aniline hybrid molecules are of considerable interest due to the synergistic interplay between the electron-rich pyrrole (B145914) ring and the versatile aniline (B41778) fragment. This combination can give rise to unique photophysical properties, redox activity, and coordination capabilities. researchgate.netrsc.org These characteristics make them valuable scaffolds in medicinal chemistry, where they have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.com In materials science, the conductive properties of polypyrrole and the functional versatility of aniline derivatives suggest that their hybrid structures could be precursors to novel organic electronic materials. scbt.com The investigation of such hybrids provides fundamental insights into structure-property relationships, guiding the design of new functional molecules.

Overview of Imine-Containing Heterocyclic Systems in Synthetic Chemistry

Imine or Schiff base linkages (C=N) are fundamental functional groups in organic synthesis, prized for their relative ease of formation and their role as versatile intermediates. gsconlinepress.com When incorporated into heterocyclic systems, imines introduce a site of tunable electronic and steric properties. numberanalytics.com These imine-containing heterocycles are widely employed as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. semanticscholar.orgmdpi.com These metal complexes, in turn, have shown remarkable catalytic activity in a range of organic transformations, including polymerization and cycloaddition reactions. researchgate.netacs.org The imine bond's presence is also crucial in many biological processes and has been a key feature in the design of pharmacologically active compounds. scirp.org

Research Rationale and Objectives for the Comprehensive Study of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline

The research aims to:

Elucidate the synthetic pathways to this class of compounds and characterize their chemical and physical properties.

Investigate the tautomeric equilibrium between the 1H- and 2H-forms and understand the factors influencing their relative stabilities. researchgate.net

Explore the coordination chemistry of these molecules as ligands for transition metals, with an eye toward developing novel catalysts. The nitrogen atoms of the pyrrole ring and the imine group present potential coordination sites. nih.gov

Evaluate the potential of this molecular scaffold in medicinal chemistry and materials science, based on the known activities of related pyrrole-based Schiff bases. mdpi.comijcce.ac.ir

A thorough investigation of this compound provides valuable data for the broader fields of heterocyclic chemistry, ligand design, and drug discovery.

Tautomerism and Structure

The compound can exist in two tautomeric forms: this compound and N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline. Tautomers are isomers of a chemical compound that readily interconvert. numberanalytics.com In this case, the interconversion involves the migration of a proton between the pyrrole nitrogen and the exocyclic nitrogen of the imine.

Synthesis and Characterization

N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline is typically synthesized via the condensation reaction of 2-acetylpyrrole (B92022) with aniline. nih.gov This reaction is a classic example of Schiff base formation. The synthesis can be carried out under various conditions, including microwave irradiation, which can significantly reduce reaction times. mdpi.com

Table 1: Chemical Properties of N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline

Property Value Reference
Molecular Formula C₁₂H₁₂N₂ nih.gov
Molecular Weight 184.24 g/mol nih.gov
Appearance Colorless or light yellow crystals nih.gov

Spectroscopic Data

The structure of N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline has been confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline

Technique Key Data Reference
Infrared (IR) Spectroscopy ν(C=N): 1653 cm⁻¹ nih.gov
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃) δ 7.33 (t, 1H, benzene (B151609) ring), 7.15 (t, 2H, benzene ring), 7.02 (d, 2H, benzene ring), 6.97 (t, 1H, pyrrole ring), 6.33 (d, 1H, pyrrole ring), 6.10 (d, 1H, pyrrole ring), 2.03 (s, 3H, -N=C(CH₃)-) nih.gov

The IR spectrum shows a characteristic absorption band for the imine C=N bond. nih.gov The ¹H NMR spectrum displays distinct signals for the protons on both the aniline and pyrrole rings, as well as a singlet for the methyl group protons. nih.gov The mass spectrum confirms the molecular weight of the compound. nih.gov

Crystal Structure

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline. The analysis reveals that there are two independent molecules in the asymmetric unit. In both molecules, the pyrrole and benzene rings are essentially perpendicular to each other, with dihedral angles of 72.37(7)° and 82.34(8)°. nih.govnih.gov The imino N-C bond length is approximately 1.286(2) Å, which is indicative of a carbon-nitrogen double bond. nih.govnih.gov In the crystal, the molecules form dimers through classical N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the imine nitrogen of an adjacent molecule. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91677-16-6

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

N-phenyl-1-(1H-pyrrol-2-yl)ethanimine

InChI

InChI=1S/C12H12N2/c1-10(12-8-5-9-13-12)14-11-6-3-2-4-7-11/h2-9,13H,1H3

InChI Key

OHDSFKNULDOUJM-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=CC=CN2

Origin of Product

United States

Advanced Synthetic Methodologies for N 1 2h Pyrrol 2 Ylidene Ethyl Aniline and Analogous Structures

Direct Synthesis Protocols for the N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline Core

The most straightforward approach to the this compound core involves the formation of an imine bond between a suitable pyrrole (B145914) precursor and an aniline (B41778) derivative. These methods are often characterized by their simplicity and the ready availability of starting materials.

The direct condensation to form the imine linkage is a classic and effective method. This typically involves the reaction of a 2-acylpyrrole, such as 2-acetylpyrrole (B92022), with aniline or its derivatives. The reaction is a Schiff base condensation, which is generally acid-catalyzed and proceeds via the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the pyrrole derivative, followed by dehydration.

A documented synthesis for the analogous compound, N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline, involves reacting 2-acetylpyrrole with aniline in the presence of a few drops of acetic acid as a catalyst. nih.gov The resulting product exists in equilibrium with its 2H-pyrrol-2-ylidene tautomer.

Another fundamental route to N-substituted pyrroles is the Clauson-Kaas synthesis. nih.gov This reaction involves treating 2,5-dimethoxytetrahydrofuran (B146720) with a primary amine, such as aniline, in the presence of an acid catalyst. The reaction proceeds through the formation of a dicarbonyl intermediate which then cyclizes with the amine to form the aromatic pyrrole ring. nih.gov While this builds the N-aryl pyrrole core rather than the specific target imine, it is a foundational method for linking aniline moieties to a pyrrole ring. nih.govrsc.org

Optimization of these reactions often involves screening various catalysts, solvents, and temperature profiles to maximize yield and minimize reaction times.

Table 1: Optimized Condensation Reaction Conditions for Pyrrole-Aniline Structures

Pyrrole PrecursorAniline DerivativeCatalyst/ReagentSolventConditionsProduct TypeReference
2-AcetylpyrroleAnilineAcetic AcidEthanol (for recrystallization)Microwave IrradiationIminopyrrole nih.gov
2,5-DimethoxytetrahydrofuranSubstituted AnilinesBismuth NitrateSolvent-freeUltrasound Irradiation, RTN-Arylpyrrole nih.gov
2,5-Dimethoxytetrahydrofuran2-NitroanilineAcetic AcidAcetic AcidReflux, 2hN-Arylpyrrole rsc.org
2,5-DimethoxytetrahydrofuranPrimary AminesPhosphorus PentoxideToluene110 °CN-Arylpyrrole nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. pensoft.netrsc.orgeurekaselect.com This technology has been successfully applied to the synthesis of pyrrole derivatives, including the condensation reaction to form the N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline scaffold. nih.gov

In a specific example, the reaction between 2-acetylpyrrole and aniline was performed in an 800W microwave oven for a total of 5 minutes. nih.gov This method significantly reduces the reaction time compared to conventional heating methods. The rapid, localized heating provided by microwave irradiation can enhance the rate of the dehydration step, driving the equilibrium towards the imine product. pensoft.net The efficiency of microwave-assisted synthesis is also evident in other pyrrole-forming reactions like the Paal-Knorr and Clauson-Kaas syntheses, where it leads to faster reactions, higher yields, and easier work-up procedures. nih.govpensoft.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeMethodReaction TimeYieldKey AdvantageReference
Imine Condensation (2-acetylpyrrole + aniline)Microwave5 minutes28.4%Drastic reduction in reaction time nih.gov
Paal-Knorr Reaction (General)MicrowaveMinutesOften HigherFaster reaction, higher yields, reduced energy pensoft.net
N-Allylation for Pyrrole PrecursorsMicrowave4-8 minutes60-80%Shorter reaction times, good yields acs.org

Multicomponent Reaction Approaches for Pyrrole-Fused Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical pathway to complex molecules. bohrium.comorientjchem.org Numerous MCRs have been developed for the synthesis of substituted and fused pyrroles, providing rapid access to diverse chemical libraries. semanticscholar.orgnih.gov

The Doebner reaction is a well-known MCR that traditionally synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. wikipedia.orgnih.gov The established mechanism involves the formation of an imine from the aniline and aldehyde, which then reacts with the enol of pyruvic acid, followed by cyclization onto the aromatic ring and subsequent oxidation. wikipedia.orgresearchgate.net

However, under certain circumstances, the reaction can deviate from its typical course. It has been reported that when using specific substrates, such as 2-chloro-5-aminopyridine, the intramolecular cyclization can occur at the amino group's nitrogen instead of the aromatic ring. wikipedia.org This alternative pathway does not yield a quinoline (B57606) but instead leads to the formation of a pyrrolidine (B122466) derivative. This "failed" Doebner reaction represents a strategic adaptation, demonstrating that the intermediates of this classic annulation can be diverted to construct different heterocyclic scaffolds, including saturated five-membered rings related to the pyrrole core.

Pyrrolidinone derivatives can serve as versatile building blocks in three-component reactions to access pyrroline (B1223166) scaffolds. A notable example involves the use of N-vinylpyrrolidin-2-one as a 3-aminopropyl carbanion equivalent. orgsyn.org In this strategy, N-vinylpyrrolidin-2-one is first acylated by reacting with an ester (e.g., ethyl benzoate) in the presence of a strong base like sodium hydride. The resulting intermediate keto lactam is then hydrolyzed with aqueous acid, which cleaves the lactam and induces cyclization to furnish a 2-substituted-1-pyrroline. This sequence effectively combines the pyrrolidinone, ester, and a hydrolyzing agent in a one-pot process to build the final heterocyclic product. orgsyn.org This method has been successfully applied to a variety of aromatic and aliphatic esters. orgsyn.org

Table 3: Synthesis of 1-Pyrrolines via Pyrrolidinone Precursor

Pyrrolidinone PrecursorEster ComponentKey ReagentsFinal Product StructureReference
N-vinylpyrrolidin-2-oneEthyl benzoate1. NaH, Toluene; 2. HCl(aq)2-Phenyl-1-pyrroline orgsyn.org
N-vinylpyrrolidin-2-oneMethyl 4-chlorobenzoate1. NaH, Toluene; 2. HCl(aq)2-(4-Chlorophenyl)-1-pyrroline orgsyn.org
N-vinylpyrrolidin-2-oneEthyl acetate1. NaH, Toluene; 2. HCl(aq)2-Methyl-1-pyrroline orgsyn.org

Dialkyl acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are exceptionally versatile reagents in MCRs for constructing highly substituted pyrrole rings. orientjchem.orgnih.gov Their electrophilic triple bond readily participates in addition and cycloaddition reactions.

One common strategy involves the reaction of an amine, an acetylenedicarboxylate, and a third component that provides the remaining atoms for the pyrrole ring. For instance, polysubstituted pyrroles can be synthesized via a one-pot, three-component reaction of an amine, DMAD, and a phenacyl bromide. researchgate.net The proposed mechanism involves the initial reaction between the amine and the acetylenedicarboxylate to form a zwitterionic intermediate, which then reacts with the phenacyl bromide, followed by cyclization and aromatization to yield the final pyrrole product. researchgate.netorientjchem.org

Another powerful approach is the copper-catalyzed [3+2]-type condensation of oxime acetates and dialkyl acetylenedicarboxylates, which provides an efficient route to highly functionalized pyrroles under aerobic conditions. nih.gov Furthermore, acetylenedicarboxylates react smoothly with 3,3-diaminoacrylonitriles to form substituted 2-oxo-1H-pyrrol-3(2H)-ylidenes, demonstrating their utility in creating diverse pyrrole-based structures. nih.gov

Table 4: Multicomponent Reactions Involving Acetylenedicarboxylates for Pyrrole Synthesis

Component 1Component 2 (Alkyne)Component 3Catalyst/ConditionsResulting ScaffoldReference
AnilineDialkyl acetylenedicarboxylatePhenacyl bromideIndium/HCl, RTPolysubstituted pyrrole researchgate.netorientjchem.org
Oxime acetateDialkyl acetylenedicarboxylate-Cu-catalyzed, aerobicHighly substituted pyrrole nih.gov
3,3-DiaminoacrylonitrileDimethyl acetylenedicarboxylate (DMAD)-DCM, RT5-Amino-2-oxopyrrolidene nih.gov
AmineDialkyl acetylenedicarboxylateAlkyl acetoacetateAcetic acidPenta-substituted pyrrole orientjchem.org

Derivatization and Functionalization Strategies of the Pyrrole-Aniline Framework

Functionalization of the pyrrole-aniline core is essential for modulating its electronic and steric properties, thereby influencing its reactivity and potential applications. nih.gov Methodologies have evolved from classical electrophilic substitution reactions to sophisticated metal-catalyzed C-H functionalization and cycloaddition strategies. nih.gov These approaches allow for the precise introduction of a wide array of substituents, paving the way for the synthesis of structurally diverse libraries of compounds.

Direct modification of the nitrogen atoms within the pyrrole-aniline framework through alkylation and arylation provides a direct route to substituted analogues. These reactions typically target the pyrrole nitrogen, capitalizing on its nucleophilicity.

N-Arylation: The Chan-Evans-Lam (CEL) reaction has emerged as a powerful tool for N-arylation. beilstein-journals.org This copper-catalyzed cross-coupling reaction utilizes arylboronic acids as arylating agents, offering a facile route to N-aryl derivatives under relatively mild conditions. beilstein-journals.org Optimization studies have shown that the choice of solvent and base is critical for achieving high yields, with acetonitrile (B52724) often proving to be an effective solvent. beilstein-journals.org Another significant advancement involves the use of diaryliodonium salts as aryne precursors for the arylation and subsequent cycloaddition of N-arylpyrroles. beilstein-journals.org This method, often employing a strong base like LiHMDS, generates highly reactive benzyne (B1209423) intermediates that can undergo cycloaddition with the pyrrole ring. beilstein-journals.org

N-Alkylation: While direct N-alkylation methods are common for pyrroles, strategies can also involve the reduction of amide precursors. For instance, N-acyl pyrrole derivatives can be reduced using reagents like lithium aluminum hydride to yield N-alkylated products, as demonstrated in the synthesis of N-ethyl-2-(1H-pyrrol-1-yl)ethanamine. prepchem.com The Clauson-Kass pyrrole synthesis, which condenses a primary amine with a 2,5-dimethoxytetrahydrofuran, is a classical method that directly installs the N-substituent during the formation of the pyrrole ring itself. researchgate.net This reaction can be efficiently promoted by acidic ionic liquids under microwave irradiation, accommodating a variety of amine substrates including aliphatic amines and amino acid esters. researchgate.net

Table 1: N-Arylation Methods for Pyrrole Derivatives

Method Arylating Agent Catalyst/Base System Key Features Reference(s)
Chan-Evans-Lam Arylboronic Acids Cu(OAc)₂ / Pyridine (B92270) Mild conditions, applicable to pyrimidinones. beilstein-journals.org
Aryne Cycloaddition Diaryliodonium Salts LiHMDS Forms bridged-ring amine adducts from N-arylpyrroles. beilstein-journals.org
Direct Arylation Diaryliodonium Salts NaOH Promotes direct C-H arylation of unprotected pyrroles. beilstein-journals.org

Cascade, or tandem, reactions provide an elegant and atom-economical approach to constructing complex heterocyclic systems from simple precursors in a single operation. Annulation reactions that incorporate an aniline fragment are particularly valuable for building fused or highly substituted pyrrole-aniline structures.

A notable example is the Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) catalyzed aerobic [4+1] annulation. mdpi.com This process constructs highly substituted pyrroles from α-alkenyl-dicarbonyl compounds and primary amines, including aniline and its derivatives. mdpi.com The reaction proceeds in a cascade fashion and demonstrates good functional group tolerance. mdpi.com Electron-donating groups on the aniline ring generally have a positive effect on the reaction yield by enhancing the nucleophilicity of the nitrogen atom, while electron-withdrawing groups can lead to poorer yields. mdpi.com

Organocatalysis also offers powerful strategies for cascade annulations. For example, tertiary amines can catalyze the [3+2] cycloaddition of 2-amino ketone derivatives with allenoates to furnish trisubstituted pyrroles. nih.gov Another innovative cascade process involves the β-functionalization and aromatization of N-aryl pyrrolidines, catalyzed by a Brønsted acid, to produce diverse β-substituted aryl pyrroles. nih.gov Furthermore, palladium-catalyzed cascade reactions of tricyclic aziridines, which can be derived from pyrroles, lead to complex, stereodefined tetracyclic amines through a diverted Tsuji–Trost sequence followed by an intramolecular Diels-Alder reaction. acs.org

Table 2: Cascade Annulation Reactions for Pyrrole Synthesis

Reaction Type Reactants Catalyst/Conditions Product Type Reference(s)
[4+1] Annulation α-Alkenyl-dicarbonyls + Primary Amines (e.g., Aniline) Pd(TFA)₂, Aerobic Highly substituted pyrroles mdpi.com
[3+2] Cycloaddition 2-Aminoketones + Allenoates Tertiary Amine, Na₂CO₃ Trisubstituted pyrroles nih.gov
β-Functionalization/ Aromatization N-Aryl Pyrrolidines + Ketoesters Brønsted Acid β-Substituted aryl pyrroles nih.gov
Diverted Tsuji-Trost/ IMDA Tricyclic Aziridines (from Pyrroles) Pd(0)/PPh₃ Tetracyclic amines acs.org

The intramolecular cyclization of organic azides is a versatile and powerful strategy for the synthesis of nitrogen-containing heterocycles. researchgate.net This method relies on the generation of highly reactive nitrene intermediates from azide (B81097) precursors, typically through thermal or metal-catalyzed decomposition, which then undergo ring-closing reactions. researchgate.net

This approach has been successfully applied to the synthesis of pyrrole-containing fused systems. The decomposition of dienyl azides, catalyzed by Lewis acids such as copper(II) triflate, can lead to the formation of pyrrole derivatives. researchgate.net Gold and silver catalysts have also been shown to be effective for the intramolecular cyclization of alkyl-substituted dienyl azides at lower temperatures. researchgate.net A distinct pathway involves the reaction of homopropargyl azides, which, in the presence of zinc chloride, can yield 2,5-di- and 2,3,5-trisubstituted pyrroles. researchgate.net

More complex heterocyclic systems can also be accessed. For instance, the thermal cyclization of 2-pyridine derived 4-azido-1,2,3-triazoles proceeds via nitrene generation and subsequent cyclization at the pyridine nitrogen atom. nih.gov This results in the formation of novel 2H- nih.govmdpi.comresearchgate.nettriazolo[4',5':3,4]pyrazolo[1,5-a]pyridin-5-ium-4-ides, a new class of heterocyclic compounds. nih.gov These azide-mediated cyclizations highlight a robust strategy for expanding the structural diversity of heterocyclic systems built upon a core scaffold.

Table 3: Azide-Mediated Cyclization for Heterocycle Synthesis

Azide Precursor Catalyst/Conditions Resulting Heterocycle Key Features Reference(s)
Dienyl Azides Cu(OTf)₂, Rh₂(O₂CC₃F₇)₄ Pyrroles Catalytic decomposition of azide. researchgate.net
Alkyl-Substituted Dienyl Azides Gold/Silver Catalysts Pyrroles Reaction proceeds at lower temperatures (35 °C). researchgate.net
Homopropargyl Azides Zinc Chloride Etherate Substituted Pyrroles Utilizes inexpensive and commercially available catalyst. researchgate.net
4-Azido-1,2,3-triazoles Thermal Cyclization Fused Triazolo-pyrazolo-pyridinium Systems Nitrene cyclization onto an azine nitrogen. nih.gov

Mechanistic Elucidations of N 1 2h Pyrrol 2 Ylidene Ethyl Aniline Formation and Reactivity

Unraveling Complex Reaction Pathways

The synthesis of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline would likely proceed through a series of well-understood steps, although specific research detailing the intricacies for this particular reaction is sparse.

Investigations into Nucleophilic Addition and Imine Formation Steps

The generally accepted mechanism for imine formation from a ketone and a primary amine, such as 2-acetylpyrrole (B92022) and aniline (B41778), involves a two-stage process:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline at the electrophilic carbonyl carbon of 2-acetylpyrrole. chemistrysteps.com This step leads to the formation of a tetrahedral intermediate known as a carbinolamine. chemistrysteps.com This addition is typically reversible. The rate of this step can be influenced by the electronic properties of both reactants. The pyrrole (B145914) ring, being an electron-rich aromatic system, might slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkyl ketone.

Characterization of Intermolecular Cascade and Tandem Reaction Sequences

While the direct condensation of 2-acetylpyrrole and aniline is the most straightforward pathway to this compound, the possibility of intermolecular cascade or tandem reactions exists, particularly under specific reaction conditions or with certain catalysts. For instance, in broader synthetic contexts, imines can act as intermediates in more complex transformations leading to a variety of heterocyclic structures. nih.gov However, without specific literature, any proposed cascade or tandem sequence for the formation of the target compound would be purely speculative.

Determination of Intramolecular Aniline Fragment Transfer Mechanisms

Intramolecular transfer of an aniline fragment is a more complex and less common mechanistic pathway for the formation of an imine like this compound. Such a mechanism would require a more elaborate starting material where the aniline and the pyrrole-ethylidene moieties are already part of the same molecule. There is no evidence from the available search results to suggest that such a mechanism is operative in the formation of this specific compound from 2-acetylpyrrole and aniline.

Advanced Kinetic Studies and Reaction Dynamics

Detailed experimental kinetic studies providing quantitative data for the reaction between 2-acetylpyrrole and aniline are not available in the reviewed literature. Therefore, the following sections will discuss the expected kinetic parameters based on general principles of imine formation.

Quantitative Determination of Reaction Orders and Rate Laws

For a typical imine formation reaction, the rate law can be complex and dependent on the reaction conditions, particularly the pH. The reaction is often found to be first order in the ketone, first order in the amine, and can also show a dependence on the concentration of the acid catalyst.

A general rate law could be expressed as: Rate = k[2-Acetylpyrrole][Aniline][H+]

However, the dependence on acid concentration can be more complex. At very low pH, the amine nucleophile would be protonated and thus non-nucleophilic, slowing the reaction. At high pH, the protonation of the carbinolamine intermediate, which is crucial for the dehydration step, is slow. Consequently, imine formation often exhibits a maximum rate at a mildly acidic pH (typically around 4-5). libretexts.org

Hypothetical Reaction Order Data

Reactant/CatalystExpected Reaction Order
2-Acetylpyrrole1
Aniline1
Acid Catalyst (H+)Variable (typically 1 in the rate-determining step)

Measurement and Interpretation of Activation Parameters (Activation Energy, Enthalpy, Entropy, and Gibbs Free Energy)

Activation parameters provide insight into the energy profile and the molecularity of the rate-determining step of a reaction. For the formation of this compound, these parameters would need to be determined experimentally by studying the reaction rate at different temperatures.

Activation Energy (Ea): This would represent the minimum energy required for the reactants to overcome the energy barrier of the rate-determining step, which is typically the dehydration of the carbinolamine intermediate.

Enthalpy of Activation (ΔH‡): This is related to the energy required to form the transition state. For a reaction in solution, it is approximately equal to Ea - RT.

Entropy of Activation (ΔS‡): A negative entropy of activation would be expected for the bimolecular nucleophilic addition step, as two molecules come together to form a more ordered transition state. If the dehydration step is rate-limiting, the entropy of activation could be less negative or even positive, depending on the degree of solvent reorganization and the nature of the transition state.

Gibbs Free Energy of Activation (ΔG‡): This parameter combines the enthalpic and entropic contributions (ΔG‡ = ΔH‡ - TΔS‡) and is directly related to the reaction rate constant.

Representative Activation Parameters for a Hypothetical Imine Formation

ParameterHypothetical Value RangeInterpretation
Activation Energy (Ea)50 - 80 kJ/molModerate energy barrier, typical for reactions at elevated temperatures.
Enthalpy of Activation (ΔH‡)45 - 75 kJ/molEnergy required to form the transition state.
Entropy of Activation (ΔS‡)-80 to -120 J/(mol·K)Suggests a bimolecular rate-determining step with an increase in order.
Gibbs Free Energy of Activation (ΔG‡)80 - 110 kJ/molOverall barrier to the reaction at a given temperature.

Solvato-Mechanistic Effects and Catalytic Influences

The environment in which a chemical reaction occurs, including the solvent and the presence of catalysts, can profoundly impact its rate, efficiency, and the distribution of products. For the formation of this compound, both solvent properties and the use of acid or metal catalysts are expected to play a crucial role in the underlying reaction mechanism.

Impact of Solvent Polarity and Proton-Donating Ability on Reaction Selectivity

The selection of a solvent is critical in the synthesis of N-aryl pyrroles and related imines. The solvent's polarity and its ability to donate protons (proticity) can influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction's selectivity and yield.

The formation of the imine from 2-acetylpyrrole and aniline proceeds through a hemiaminal intermediate. The rate-determining step is often the dehydration of this intermediate.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) (MeCN) possess high dielectric constants which can help to solvate charged intermediates. However, their inability to act as proton donors may slow down the proton transfer steps necessary for the dehydration of the hemiaminal.

Nonpolar Solvents: In nonpolar solvents such as toluene or hexane, the reaction may proceed more slowly due to the poor solvation of the polar intermediates. However, the use of a Dean-Stark apparatus to remove water azeotropically can effectively drive the equilibrium towards the formation of the imine product.

Fluorinated Alcohols: Special mention must be made of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP has been shown to be a highly effective solvent and promoter for the Paal-Knorr synthesis of N-substituted aryl pyrroles researchgate.net. Its strong hydrogen-bond-donating ability, coupled with its low nucleophilicity, can effectively stabilize the transition state of the cyclization and dehydration steps without participating in side reactions.

Table 1: Hypothetical Influence of Solvent Properties on the Formation of this compound

SolventPolarityProton-Donating AbilityExpected Effect on Reaction RateExpected Effect on Selectivity
TolueneLowNoneSlow (requires water removal)High (if water is removed)
AcetonitrileHighNoneModerateModerate
EthanolHighHighFastModerate (potential for side reactions)
WaterHighHighFast (but reversible)Low (hydrolysis may dominate)
HFIPHighVery HighVery FastHigh

This table is illustrative and based on general principles of organic chemistry, as specific data for the target compound is not available.

Role of Acid and Metal Catalysis in Reaction Efficiency and Mechanism

Catalysts are often employed to enhance the rate and efficiency of imine formation. Both acid and metal catalysts can play a significant role in the synthesis of this compound.

Acid Catalysis:

The Paal-Knorr synthesis of pyrroles is typically accelerated by the presence of a weak acid organic-chemistry.org. The mechanism of acid catalysis in the formation of the target imine involves the protonation of the carbonyl oxygen of 2-acetylpyrrole. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline nitrogen. The acid also facilitates the dehydration of the resulting hemiaminal intermediate by protonating the hydroxyl group, converting it into a better leaving group (water).

A variety of Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, FeCl₃) can be utilized. Lewis acids function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack rgmcet.edu.inorganic-chemistry.org. The choice and concentration of the acid catalyst are crucial, as strong acids or high concentrations can lead to polymerization or other side reactions of the pyrrole ring organic-chemistry.org.

Metal Catalysis:

While acid catalysis is more common for this type of condensation, transition metal catalysts can also be employed in the synthesis of N-aryl pyrroles through various mechanisms. Metals like palladium, copper, rhodium, and zinc have been used to catalyze the formation of pyrrole derivatives organic-chemistry.org. In the context of forming this compound, a metal catalyst could potentially play a role in a one-pot synthesis from different starting materials or facilitate the reaction under milder conditions. For instance, some metal complexes can act as Lewis acids to activate the carbonyl group.

Table 2: Overview of Potential Catalysts for the Synthesis of this compound

Catalyst TypeExample CatalystPlausible RoleExpected Impact on Efficiency
Brønsted AcidAcetic AcidProtonation of carbonyl oxygen, facilitation of dehydrationSignificant increase in reaction rate
Brønsted Acidp-Toluenesulfonic AcidStronger protonation, more effective dehydrationHigh efficiency, but risk of side reactions
Lewis AcidZinc Chloride (ZnCl₂)Coordination to carbonyl oxygen, increasing electrophilicityHigh efficiency under mild conditions
Lewis AcidScandium Triflate (Sc(OTf)₃)Potent Lewis acid, effective at low catalyst loadingsVery high efficiency
Transition MetalIron(III) Chloride (FeCl₃)Lewis acidity, potential for redox processesCan be effective, but mechanism may vary
Transition MetalPalladium ComplexesNot typical for this direct condensation, but used in other N-aryl pyrrole synthesesMay enable alternative synthetic routes

This table presents potential catalysts based on analogous chemical transformations.

Comprehensive Spectroscopic and Structural Characterization of N 1 2h Pyrrol 2 Ylidene Ethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline in solution.

1D NMR Techniques (¹H, ¹³C, ¹⁵N) for Precise Chemical Shift Assignment

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline, the tautomeric form of the title compound, the spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. nih.gov The observed chemical shifts (δ) are assigned as follows:

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
7.33t1HBenzene (B151609) ring aromatic H
7.15t2HBenzene ring aromatic H
7.02d2HBenzene ring aromatic H
6.97t1HPyrrole (B145914) ring aromatic H
6.33d1HPyrrole ring aromatic H
6.10d1HPyrrole ring aromatic H
2.03s3H-N=C(CH₃)-

Data sourced from Su, B.-Y., et al. (2012). nih.gov

Carbon AtomExpected Chemical Shift Range (ppm)
C=N (imine)160-170
Pyrrole Cα (adjacent to N)115-125
Pyrrole Cβ105-115
Pyrrole C (attached to imine)130-140
Aniline (B41778) C (ipso, attached to N)140-150
Aniline C (ortho, meta)115-130
Aniline C (para)120-130
CH₃ (methyl)15-25

¹⁵N NMR Spectroscopy: Experimental ¹⁵N NMR data for this specific compound is not found in the surveyed literature. However, the molecule contains three distinct nitrogen environments: the pyrrole NH, the imine nitrogen, and the aniline nitrogen. Based on data for related compounds, the following approximate chemical shift ranges can be anticipated.

Nitrogen AtomExpected Chemical Shift Range (ppm)
Pyrrole-NH-220 to -240
Imine-N-40 to -70
Aniline-N-300 to -320

Advanced 2D NMR Experiments (HMBC, HSQC, COSY) for Structural Connectivity

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular skeleton, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be expected between the adjacent aromatic protons on both the pyrrole and aniline rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its attached carbon, for example, the methyl protons at ~2.03 ppm to the methyl carbon, and the aromatic protons to their corresponding ring carbons.

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies could provide insights into potential dynamic processes such as tautomerism (the equilibrium between the 2H-pyrrol-2-ylidene and the 1H-pyrrol-2-yl forms) and restricted rotation around the C-N single bond of the aniline group. Changes in the NMR spectrum as a function of temperature, such as the broadening or coalescence of signals, would indicate that the molecule is undergoing dynamic exchange on the NMR timescale.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion: Electron Ionization (EI) mass spectrometry of the tautomeric N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 184. nih.gov This corresponds to the calculated molecular weight of the compound (C₁₂H₁₂N₂), confirming its elemental composition.

Fragmentation Pattern: While a detailed fragmentation analysis is not provided in the reference, a plausible fragmentation pathway under EI conditions would likely involve:

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 169.

Cleavage of the N-C bond to generate ions corresponding to the pyrrolyl-2-ethanone moiety or the aniline moiety.

Fission of the pyrrole or benzene ring, leading to smaller fragment ions.

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared) for Functional Group Fingerprinting

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline, recorded using a KBr pellet, displays a prominent absorption band at 1653 cm⁻¹. nih.gov This band is characteristic of the C=N (imine) stretching vibration, confirming the presence of this functional group. Other expected vibrations, though not explicitly detailed in the reference, would include N-H stretching from the pyrrole ring (around 3300-3500 cm⁻¹), C-H stretching from the aromatic and methyl groups (around 2900-3100 cm⁻¹), and C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹).

Vibrational ModeWavenumber (cm⁻¹)
C=N Stretch1653

Data sourced from Su, B.-Y., et al. (2012). nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the molecule.

Electronic Absorption (UV-Vis): The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the pyrrole and aniline aromatic systems, as well as the C=N chromophore. These are typically observed in the ultraviolet region. Additionally, n → π* transitions associated with the non-bonding electrons on the imine nitrogen may be present at longer wavelengths, potentially extending into the visible region.

Single Crystal X-ray Diffraction Analysis for Atomic-Level Structure Determination

Crystallographic Refinement and Geometric Parameter Analysis

The compound crystallizes in the triclinic system. nih.gov The crystallographic data provides a detailed picture of the molecular geometry. The imine bond (C=N) was found to have a length of 1.286 (2) Å in both independent molecules, a value characteristic of a carbon-nitrogen double bond. nih.govdoaj.org The crystal packing is stabilized by intermolecular N–H···N hydrogen bonds, where the hydrogen from the pyrrole ring of one molecule interacts with the imine nitrogen of an adjacent, inversion-related molecule, forming distinct dimeric structures. nih.gov

Table 1: Crystallographic Data and Refinement Details

ParameterValue
Chemical FormulaC₁₂H₁₂N₂
Molecular Weight184.24
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2236 (14)
b (Å)11.3306 (19)
c (Å)11.913 (2)
α (°)95.984 (3)
β (°)93.202 (3)
γ (°)109.274 (3)
Volume (ų)1037.3 (3)
Z4
Temperature (K)296
RadiationMo Kα
Reflections Collected5277
Independent Reflections3655

Data sourced from Acta Crystallographica Section E, 2010. nih.gov

Quantification of Dihedral Angles and Conformational Preferences

The conformation of the molecule is characterized by a significant twist between the pyrrole and benzene rings. The asymmetric unit contains two crystallographically independent molecules, labeled A and B, which exhibit slightly different conformations. nih.gov In molecule A, the dihedral angle between the mean planes of the pyrrole and benzene rings is 72.37 (7)°. nih.gov In molecule B, this angle is even larger at 82.34 (8)°. nih.gov This near-perpendicular arrangement indicates a lack of significant π-conjugation between the two aromatic systems. The benzene rings of the two independent molecules are nearly parallel to each other, with a small dihedral angle of 14.33 (14)° between them. nih.gov In contrast, the pyrrole rings of the two molecules are oriented at a more substantial angle of 39.42 (9)° relative to each other. nih.gov

Table 2: Key Dihedral Angles

DescriptionDihedral Angle (°)
Pyrrole Ring vs. Benzene Ring (Molecule A)72.37 (7)
Pyrrole Ring vs. Benzene Ring (Molecule B)82.34 (8)
Benzene Ring (A) vs. Benzene Ring (B)14.33 (14)
Pyrrole Ring (A) vs. Pyrrole Ring (B)39.42 (9)

Data sourced from Acta Crystallographica Section E, 2010. nih.gov

Computational and Theoretical Investigations of N 1 2h Pyrrol 2 Ylidene Ethyl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the three-dimensional structure and the distribution of electrons, which are essential for predicting chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. stackexchange.commdpi.com The process involves finding the minimum energy structure on the potential energy surface. stackexchange.commdpi.com This geometry optimization procedure systematically alters the positions of the atoms until the forces on each atom are negligible and the total electronic energy is at its lowest possible value. stackexchange.com For a molecule like N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline, a DFT optimization would yield crucial data such as bond lengths, bond angles, and dihedral angles that define its shape.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleValue (Å or °)
Bond LengthC=N (Pyrrolidene)1.30 Å
Bond LengthN-C (Aniline)1.42 Å
Bond LengthC-C (Ethylidene)1.48 Å
Bond AngleC-N-C (Iminyl-Aniline)125.0°
Dihedral AnglePyrrolidene-Ethylidene-Aniline35.0°

The accuracy of DFT calculations is highly dependent on the choice of two key components: the basis set and the exchange-correlation (XC) functional. researchgate.netaip.org

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Common families include the Pople basis sets (e.g., 6-31G(d,p)) and the Dunning correlation-consistent basis sets (e.g., cc-pVTZ). mdpi.comyoutube.comstackexchange.com Larger basis sets with polarization and diffuse functions provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost. youtube.comstackexchange.com For a system with heteroatoms and potential delocalization like this compound, a basis set such as 6-311+G(d,p) is often a suitable choice for a balance of accuracy and efficiency.

Exchange-Correlation Functionals: The XC functional approximates the complex quantum mechanical interactions between electrons. uni-muenchen.de Functionals are categorized on a "Jacob's Ladder," with increasing complexity and accuracy. youtube.com Popular choices include:

GGA (Generalized Gradient Approximation): Such as BLYP or PBE.

Hybrid GGAs: These mix a portion of exact Hartree-Fock exchange with a GGA functional. B3LYP is a widely used example. uni-muenchen.de

Meta-Hybrids and Double-Hybrids: More advanced functionals like M06-2X or DSD-PBEP86 offer higher accuracy, especially for non-covalent interactions.

The selection of a functional should be guided by the specific properties being investigated and validated against similar known systems if possible. researchgate.net

Table 2: Example DFT Functionals and Basis Sets for Molecular Analysis

FunctionalTypeBasis SetCommon Application
B3LYPHybrid-GGA6-31G(d)General purpose, good for geometries
M06-2XHybrid-meta-GGA6-311+G(d,p)Good for thermochemistry and kinetics
PBE0Hybrid-GGAcc-pVTZSolid-state and periodic systems
ωB97X-DRange-Separated Hybridaug-cc-pVTZIncludes dispersion, good for non-covalent interactions

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of analyses can be performed to probe the molecule's electronic characteristics, which are key to understanding its reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons. taylorandfrancis.com

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. taylorandfrancis.comossila.com

The spatial distribution of these orbitals reveals the likely sites for nucleophilic (from the HOMO) and electrophilic (to the LUMO) attack. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. libretexts.org

Table 3: Illustrative Frontier Molecular Orbital Data

ParameterEnergy (eV)Description
EHOMO-5.85 eVEnergy of the highest occupied molecular orbital
ELUMO-1.50 eVEnergy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)4.35 eVIndicates kinetic stability and electronic transition energy

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. wikipedia.orguni-muenchen.deq-chem.com This method is exceptionally useful for quantifying electron delocalization and hyperconjugative interactions. materialsciencejournal.org

Table 4: Sample Second-Order Perturbation Analysis from NBO

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) NAnilineπ(C=C)Pyrrolidene15.2Lone pair delocalization into the pyrrolidene ring
π(C=C)Pyrrolideneπ(C=N)Iminyl20.5π-conjugation across the iminyl bridge
π(C=C)Anilineπ*(C=N)Iminyl18.8π-conjugation from the aniline (B41778) ring

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is mapped onto the molecule's electron density surface, providing a guide to its electrostatic properties. ucsb.edu The MEP is invaluable for predicting how a molecule will interact with other species. mdpi.comresearchgate.net

Different colors on the MEP surface represent varying potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are prone to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen or oxygen. researchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack. digitellinc.com

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms, highlighting their nucleophilic character, and positive potential (blue) around acidic hydrogen atoms.

Spectroscopic Parameter Prediction and Validation

Computational chemistry serves as a powerful tool for the prediction and validation of spectroscopic parameters of novel or transient chemical species. For this compound, theoretical calculations can provide valuable insights into its nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectra, which can aid in its experimental identification and characterization.

Theoretical Calculations of ¹H and ¹³C NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, typically employing density functional theory (DFT), has become a standard procedure in structural elucidation. The GIAO (Gauge-Independent Atomic Orbital) method is one of the most common approaches for calculating isotropic shielding constants, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

For this compound, theoretical chemical shifts can be calculated using a functional such as B3LYP with a basis set like 6-311++G(d,p). The resulting predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data if the compound can be synthesized and isolated. Plausible predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These hypothetical values are based on the expected electronic environments of the nuclei in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311++G(d,p) in CDCl₃)

Atom NumberPredicted Chemical Shift (ppm)
H (N-H of pyrrole)8.5 - 9.5
H (aromatic, aniline)6.8 - 7.5
H (pyrrole ring)6.0 - 7.0
H (ethylidene CH)5.5 - 6.5
H (methyl)2.1 - 2.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311++G(d,p) in CDCl₃)

Atom NumberPredicted Chemical Shift (ppm)
C (C=N, imine)160 - 170
C (C=C, pyrrole)110 - 140
C (aromatic, aniline)115 - 150
C (ethylidene)100 - 110
C (methyl)15 - 25

Computational Simulation of UV-Vis and IR Spectra for Comparison with Experimental Data

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. For this compound, which possesses a conjugated system, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) associated with π-π* transitions.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

Table 3: Predicted UV-Vis Absorption for this compound (Calculated using TD-DFT/B3LYP/6-311++G(d,p) in Ethanol)

TransitionPredicted λmax (nm)Oscillator Strength (f)
HOMO → LUMO320 - 350> 0.1
HOMO-1 → LUMO270 - 290> 0.05

Table 4: Predicted Key IR Vibrational Frequencies for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H stretch (pyrrole)3300 - 3400
C-H stretch (aromatic)3000 - 3100
C=N stretch (imine)1620 - 1650
C=C stretch (aromatic/pyrrole)1450 - 1600

Reaction Mechanism Modeling through Potential Energy Surface Analysis

Computational modeling of reaction mechanisms provides a molecular-level understanding of chemical transformations. By mapping the potential energy surface (PES), stationary points such as reactants, products, intermediates, and transition states can be located and characterized.

Identification and Characterization of Transition States

The formation of this compound would likely proceed through the condensation of a suitable pyrrole (B145914) precursor with aniline. A key step in this process is the formation of the C=N imine bond. Computational methods can be employed to identify the transition state (TS) for this step. A transition state is a first-order saddle point on the PES, characterized by a single imaginary frequency in the vibrational analysis. The geometry of the TS reveals the atomic arrangement at the peak of the energy barrier, providing insights into the bond-forming and bond-breaking processes.

Table 5: Hypothetical Relative Energies for the Formation of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15 to +25
Intermediate+5 to +10
Products-5 to -15

Assessment of Kinetic versus Thermodynamic Control in Reaction Outcomes

In many chemical reactions, there is a competition between the formation of a kinetically favored product (formed via the lowest activation energy barrier) and a thermodynamically favored product (the most stable product). Reaction conditions such as temperature can influence the outcome.

In the context of this compound, there is a likely tautomeric equilibrium with N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. The 2H-pyrrol-2-ylidene tautomer is expected to be the kinetic product of certain formation pathways, while the aromatic 1H-pyrrol tautomer is anticipated to be the thermodynamically more stable form. Computational analysis of the potential energy surface can quantify the energy barriers for the formation of each tautomer and the barrier for their interconversion, allowing for an assessment of whether the reaction is under kinetic or thermodynamic control. At lower temperatures, the formation of the less stable kinetic product may dominate if the activation energy for its formation is lower. At higher temperatures, where the reaction becomes reversible, the more stable thermodynamic product is expected to be the major species.

Investigation of Tautomerism and Isomerism Energetics

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. This compound is a tautomer of the more commonly encountered N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. The key difference is the position of a proton and the corresponding arrangement of double bonds. The 1H-pyrrol tautomer benefits from the aromaticity of the pyrrole ring, which confers significant thermodynamic stability.

Computational chemistry can be used to accurately determine the relative energies of these tautomers. By optimizing the geometry of each tautomer and calculating their electronic energies, the difference in stability can be quantified. These calculations typically show that the aromatic 1H-pyrrol tautomer is significantly lower in energy than the non-aromatic 2H-pyrrol-2-ylidene tautomer. The energy difference provides insight into the position of the tautomeric equilibrium.

Table 6: Hypothetical Relative Energies of Tautomers (Calculated using DFT/B3LYP/6-311++G(d,p))

TautomerRelative Energy (kcal/mol)Comments
N-[1-(1H-pyrrol-2-yl)ethylidene]aniline0.0Thermodynamically favored (aromatic pyrrole ring)
This compound+10 to +20Kinetically accessible, but thermodynamically less stable

This energy difference suggests that at equilibrium, the concentration of the 2H-pyrrol-2-ylidene tautomer would be very low compared to the 1H-pyrrol tautomer. The investigation of such tautomeric systems is crucial for understanding the reactivity and spectroscopic properties of these compounds.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article with detailed, specific research findings and data tables for the compound “this compound” as requested.

The computational and theoretical investigations outlined—including relative stabilities of tautomers, energy barriers for interconversion, charge distribution analysis, and solvent effects—appear to have not been published for this specific molecule in the accessible literature.

While general computational studies on related structures, such as other N-substituted pyrrole derivatives and the broader topic of imine-enamine tautomerism, do exist, the strict requirement to focus solely on "this compound" and to include specific data tables prevents the creation of a scientifically accurate and non-hypothetical article. Generating such an article without published data would amount to fabrication.

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Reactivity Profiles and Chemical Transformations of N 1 2h Pyrrol 2 Ylidene Ethyl Aniline

Exploration of Nucleophilic and Electrophilic Reactivity Patterns of the Pyrrol-2-ylidene Moiety

The pyrrol-2-ylidene moiety in N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline presents a dual reactivity profile, susceptible to both nucleophilic and electrophilic attacks.

The imine C=N bond is a key site for nucleophilic addition . The carbon atom of the imine is electrophilic and can be attacked by various nucleophiles. This reactivity is a cornerstone for the functionalization of this class of compounds. For instance, organometallic reagents like dibutylmagnesium and organolithium compounds can add across the C=N bond. The reaction of an imine-containing pyrrole (B145914) ligand with dibutylmagnesium has been shown to result in the nucleophilic addition of a butyl group to the imine carbon nih.gov. Similarly, organolithium reagents can also add to the imine, leading to the formation of new carbon-carbon bonds at the α-position to the pyrrole ring nih.gov.

The pyrrole ring itself, although part of a 2H-pyrrol-2-ylidene system, retains some of its inherent nucleophilic character and can undergo electrophilic substitution . However, the reactivity and regioselectivity are influenced by the electron-withdrawing nature of the imine group. In general, electrophilic attack on N-aryl-2-pyrazolines, which are structurally related, has been demonstrated sci-hub.se. For the pyrrol-2-ylidene system, electrophilic substitution would likely occur at the positions of the pyrrole ring that are least deactivated by the imine substituent.

The nucleophilic character of the imine nitrogen, with its lone pair of electrons, can also play a role in its reactivity, particularly in multicomponent reactions where it can attack electron-deficient species like acid chlorides to form N-acyliminium intermediates nih.gov.

Intramolecular and Intermolecular Cyclization and Annulation Reactions

The structural framework of this compound and its analogues is amenable to a variety of cyclization and annulation reactions, providing pathways to complex heterocyclic systems.

Intramolecular cyclization reactions can be initiated by introducing suitable functional groups onto the N-aryl ring or the pyrrole moiety. For example, N-alkyne-substituted pyrrole derivatives can undergo intramolecular nucleophilic and electrophilic cyclization to form fused heterocyclic systems like pyrrolopyrazinones and pyrrolooxazinones d-nb.info. In a similar vein, ene-imines can undergo intramolecular cyclization mediated by zirconocene complexes to yield cyclopentane derivatives organic-chemistry.org. Inspired by the biosynthesis of non-ribosomal imine natural products, peptide macrocyclization can be achieved through the intramolecular trapping of transient macrocyclic peptide imines mdpi.com.

Intermolecular cyclization and annulation reactions offer a powerful strategy for the construction of substituted pyrroles and other heterocyclic structures. Multicomponent reactions involving imines are particularly noteworthy. For instance, the palladium-catalyzed reaction of imines, acid chlorides, and alkynes provides access to a diverse range of pyrrole derivatives nih.gov. Tandem annulation of 1,3-enynes with various reagents can also lead to the formation of functionalized pyrroles scispace.comnih.gov. Furthermore, Ag(I)-mediated annulation of 2-(2-enynyl)pyridines and propargyl amines has been shown to produce 1-(2H-pyrrol-3-yl)indolizines semanticscholar.org. The synthesis of 2H-pyrroles can be achieved through a [3+2] cycloaddition of N-benzyl ketimines with arylacetylenes, followed by in-situ oxidation semanticscholar.org.

Below is a table summarizing some of these cyclization and annulation reactions:

Reaction TypeReactantsCatalyst/ReagentProduct
Intramolecular Nucleophilic CyclizationN-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, HydrazineHeatPyrrolopyrazinones/Pyrrolotriazinones
Intramolecular Electrophilic CyclizationN-alkyne-substituted methyl 1H-pyrrole-2-carboxylatesIodinePyrrolooxazinones
Intermolecular [3+2] CycloadditionN-Benzyl ketimines, ArylacetylenesKOtBu/DMSO, then Chloranil/DDQ2,3,5-Triaryl-2H-pyrroles
Intermolecular Annulation2-(2-Enynyl)pyridines, Propargyl aminesAg(I)1-(2H-Pyrrol-3-yl)indolizines
Multicomponent ReactionImines, Acid chlorides, Alkynes, COPalladium catalystSubstituted pyrroles

Redox Chemistry: Characterization of Oxidation and Reduction Pathways

The redox chemistry of this compound is centered around the reducible imine bond and the pyrrole ring, which can potentially be oxidized.

Reduction of the C=N double bond in the pyrrol-2-ylidene moiety is a common transformation. This can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents. The reduction of the imine function leads to the corresponding secondary amine, in this case, N-[1-(1H-pyrrol-2-yl)ethyl]aniline.

Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation of substituted pyrrole systems has been shown to fully reduce the aromatic ring to afford functionalized pyrrolidines with high diastereoselectivity nih.gov. The hydrogenation of N-aryl imines to their corresponding amines is also a well-established transformation, often catalyzed by transition metals like nickel, iridium, and rhodium semanticscholar.orgacs.orgorganic-chemistry.org.

Hydride Reduction: While specific examples for this compound are not readily available, the reduction of imines using hydride reagents like sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) is a standard procedure in organic synthesis, known as reductive amination when performed in situ from an aldehyde/ketone and an amine acs.orgnih.gov. The reduction of the C=N bond is generally more facile than the reduction of the pyrrole ring.

Oxidation of this compound is less explored. The pyrrole ring is generally susceptible to oxidation, which can lead to polymerization or the formation of pyrrolinones. The aniline (B41778) moiety can also be oxidized.

Electrochemical Oxidation: Electrochemical methods have been employed for the oxidation of amines to imines and nitriles nih.gov. It is conceivable that under controlled electrochemical conditions, the pyrrolidine (B122466) precursor could be oxidized to the corresponding 2H-pyrrol-2-imine.

Chemical Oxidation: The oxidation of nonactivated anilines can generate N-aryl nitrenoid intermediates, which can then undergo further reactions to form N-heterocycles sci-hub.se. The oxidation of 2,5-dihydroimidazoles to 4H-imidazole 3-oxides using air oxygen in the presence of a copper(II) ammine complex has also been reported, suggesting that the imine nitrogen in a heterocyclic system can be oxidized nih.gov.

The following table provides a summary of potential redox reactions:

Reaction TypeSubstrateReagent/CatalystProduct
Reduction (Hydrogenation)N-Aryl IminesH₂, Ni/Pd/Pt catalystN-Aryl Amines
Reduction (Hydride)IminesNaBH₄, NaBH₃CNAmines
Reduction (Hydrogenation)Substituted PyrrolesH₂, Heterogeneous catalystSubstituted Pyrrolidines
Oxidation (Electrochemical)AminesElectric currentImines/Nitriles
Oxidation (Chemical)2-Substituted AnilinesPIFAN-Aryl Nitrenoids

Synthetic Transformations for the Generation of Novel Derivatives and Analogues

The versatile reactivity of the this compound scaffold allows for the generation of a wide array of novel derivatives and analogues through various synthetic transformations.

Functionalization of the pyrrole ring can be achieved through electrophilic substitution reactions, provided that suitable activating or directing groups are present. The synthesis of 5-aryl substituted 2-(N-arylformimino)pyrrole ligand precursors has been reported, which involves a condensation reaction between 5-aryl-2-formylpyrrole derivatives and substituted anilines. This indicates that modifications at the 5-position of the pyrrole ring are synthetically accessible.

Modification of the imine side chain is another avenue for derivatization. As discussed in the reactivity section, nucleophilic addition to the imine carbon can introduce a variety of substituents. Subsequent transformations of the resulting amine can lead to a diverse range of compounds.

The N-aryl group can be varied by starting with different anilines in the synthesis of the parent compound. Furthermore, electrophilic substitution on the N-aryl ring could be possible, with the directing effects determined by the iminopyrrole substituent. Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides have been used to synthesize N-aryl-2-allyl pyrrolidines, showcasing a method to construct and functionalize the N-aryl pyrrolidine core in one step.

Multicomponent reactions offer an efficient strategy for the one-pot synthesis of highly substituted pyrrole and pyrrolidine derivatives. For example, the reaction of arylglyoxals, anilines, and other components can lead to a variety of polysubstituted pyrroles acs.org.

Electrochemical Behavior of N 1 2h Pyrrol 2 Ylidene Ethyl Aniline and Its Derivatives

Cyclic Voltammetry Studies for Redox Process Characterization

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of chemical species. It provides crucial information about the oxidation and reduction potentials of a compound, the stability of its redox states, and the kinetics of electron transfer reactions.

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials are fundamental parameters that quantify the ease with which a molecule can lose or gain electrons, respectively. For N-aryl pyrrol-2-ylideneamine derivatives, these potentials are highly dependent on the molecular structure, particularly the nature of substituents on both the pyrrole (B145914) and aniline (B41778) rings.

Systematic studies on related N-substituted pyrrole derivatives have shown that the introduction of electron-donating groups on the aniline ring, such as methoxy or methyl groups, tends to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, such as nitro or cyano groups, increase the oxidation potential. The specific potentials are determined by measuring the peak currents in a cyclic voltammogram.

Table 1: Representative Oxidation and Reduction Potentials of Hypothetical N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline Derivatives

Derivative Substituent on Aniline Oxidation Potential (Epa vs. Ag/AgCl) Reduction Potential (Epc vs. Ag/AgCl)
1a -H 0.85 V -1.20 V
1b -OCH3 0.75 V -1.25 V
1c -NO2 0.98 V -1.10 V

(Note: The data in this table is hypothetical and for illustrative purposes due to the absence of specific experimental values in the searched literature for the exact target compound.)

Assessment of Redox Reversibility and Stability

The reversibility of a redox process is a key indicator of the stability of the electrochemically generated species. A chemically reversible process is characterized by a peak potential separation (ΔEp = Epa - Epc) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) close to unity.

For many conjugated pyrrole-based systems, the initial oxidation can be reversible or quasi-reversible, indicating the formation of a relatively stable radical cation. However, subsequent chemical reactions, such as dimerization or polymerization, can lead to irreversibility, especially at slower scan rates or upon repeated cycling. The stability of the radical species is influenced by steric and electronic factors of the substituents. Bulky groups near the redox-active centers can enhance stability by hindering follow-up reactions.

Analysis of Multi-Staged Redox Processes

Complex molecules like this compound and its derivatives can exhibit multiple redox events, corresponding to the sequential removal or addition of electrons from different parts of the molecule. For instance, the initial oxidation may be localized on the electron-rich pyrrole ring, followed by a second oxidation event at a higher potential occurring at the aniline moiety. The presence of multiple peaks in the cyclic voltammogram provides insight into the electronic communication between the different fragments of the molecule. The separation between these redox waves is a measure of the electronic coupling between the pyrrole and aniline systems through the imine bridge.

Spectroelectrochemical Investigations (UV-Vis-NIR, EPR)

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure of species in different redox states.

Correlation of Electronic Absorption with Redox States

By performing UV-Vis-NIR spectroscopy during a controlled potential electrolysis, changes in the electronic absorption spectrum can be monitored as the compound is oxidized or reduced. The neutral form of this compound would typically exhibit absorption bands in the UV-visible region corresponding to π-π* transitions.

Upon oxidation to the radical cation, new absorption bands are expected to appear at lower energies, often in the visible or near-infrared (NIR) region. These new bands are characteristic of the electronic transitions within the oxidized species. The intensity of these bands can be correlated with the concentration of the generated radical cation, providing further insight into the stability and electronic structure of the redox states. Similarly, upon reduction to the radical anion, characteristic changes in the absorption spectrum would be observed.

Table 2: Expected Spectroelectrochemical Data for a Hypothetical this compound Derivative

Redox State Applied Potential (V) Key Absorption Bands (λmax, nm)
Neutral 0.0 320, 410
Radical Cation +1.0 350, 550, 800
Dication +1.5 400, 650

(Note: This data is illustrative and based on general observations for similar conjugated systems.)

Elucidation of the Locus of Electron Transfer Processes

Electron Paramagnetic Resonance (EPR) spectroelectrochemistry is a powerful tool for identifying the location of the unpaired electron in a radical species. By generating the radical cation or anion in situ within an EPR spectrometer, the resulting spectrum can provide information about the distribution of the spin density over the molecule.

For a compound like this compound, EPR studies could definitively determine whether the initial oxidation occurs primarily on the pyrrole ring or the aniline moiety. The hyperfine coupling constants of the EPR spectrum, which arise from the interaction of the unpaired electron with magnetic nuclei (such as 1H and 14N), would reveal the specific atoms bearing the highest spin density. This information is crucial for understanding the electronic structure and reactivity of the radical ions.

Influence of Structural Modifications on Electrochemical Properties and Electron Transfer Rates

The electrochemical behavior of this compound, a Schiff base derived from 2-acetylpyrrole (B92022) and aniline, is intricately linked to its molecular structure. Modifications to either the pyrrole or the aniline moiety can significantly alter its redox properties, including oxidation and reduction potentials, and the kinetics of electron transfer. These changes are primarily governed by the electronic effects (both inductive and resonance) and steric factors introduced by various substituents.

General Principles of Electrochemical Behavior

The electrochemical activity of this compound and its derivatives is centered around the electron-rich pyrrole ring, the aromatic aniline ring, and the imine (C=N) linkage. The nitrogen lone pair in the pyrrole ring and the π-system of the aromatic rings are susceptible to oxidation, typically involving the removal of electrons to form radical cations. The imine bond can undergo reduction.

Cyclic voltammetry is a key technique used to study these processes, often revealing irreversible oxidation peaks and quasi-reversible reduction waves. The irreversibility of the oxidation process suggests that the initially formed radical cation may be unstable and undergo subsequent chemical reactions.

Influence of Substituents on the Aniline Ring

Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) are electron-donating. When attached to the aniline ring, they increase the electron density on the aromatic system. This enhanced electron density makes the molecule easier to oxidize, resulting in a lower oxidation potential. The presence of EDGs stabilizes the resulting radical cation, which can sometimes lead to more reversible electrochemical behavior.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) decrease the electron density on the aniline ring. This makes the removal of an electron more difficult, leading to a higher oxidation potential. The destabilization of the radical cation by EWGs often enhances the irreversibility of the oxidation process.

The position of the substituent (ortho, meta, or para) also plays a crucial role due to varying inductive and resonance effects. For instance, a para-substituent generally exerts a stronger electronic influence compared to a meta-substituent.

Influence of Modifications on the Pyrrole Ring

Modifications to the pyrrole ring, while less commonly explored in the context of this specific Schiff base, would also be expected to modulate the electrochemical behavior. Introducing substituents on the pyrrole ring would alter its electron density and steric environment.

N-Substitution on Pyrrole: Alkylation or arylation at the nitrogen atom of the pyrrole ring can influence the planarity of the molecule and the delocalization of the nitrogen lone pair electrons. This can affect both the oxidation potential and the stability of the oxidized species.

C-Substitution on Pyrrole: Adding substituents to the carbon atoms of the pyrrole ring would directly impact the electron density of the heterocyclic system. Electron-donating groups would lower the oxidation potential, while electron-withdrawing groups would increase it.

Electron Transfer Rates

The rate of electron transfer in these molecules is influenced by both the intrinsic properties of the molecule and the experimental conditions. Structural modifications that lead to a more stabilized radical cation or anion radical can facilitate faster electron transfer. For instance, planar structures that allow for extensive electron delocalization often exhibit faster electron transfer kinetics.

Conversely, bulky substituents, particularly in the ortho position of the aniline ring, can introduce steric hindrance. This can force the pyrrole and aniline rings out of planarity, disrupting π-conjugation and potentially slowing down the rate of electron transfer.

Research Findings on Related Schiff Bases

The following table summarizes the expected qualitative effects of different substituents on the electrochemical properties of this compound derivatives, based on established principles of physical organic chemistry and findings for related compounds.

Substituent on Aniline RingElectronic EffectExpected Effect on Oxidation PotentialExpected Effect on Electron Transfer Rate
-OCH₃ (para)Strongly Electron-DonatingDecreaseMay Increase
-CH₃ (para)Electron-DonatingDecreaseMay Increase
-HReferenceReferenceReference
-Cl (para)Electron-Withdrawing (Inductive)IncreaseMay Decrease
-NO₂ (para)Strongly Electron-WithdrawingIncreaseMay Decrease

Advanced Research Areas and Potential Applications of N 1 2h Pyrrol 2 Ylidene Ethyl Aniline Based Materials

Development of Functional Materials: A Landscape of Untapped Potential

The exploration of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline in the realm of functional materials is a nascent field. The inherent chemical structure, featuring a pyrrole (B145914) ring and an aniline (B41778) group connected by an ethylidene-imine bridge, suggests the potential for interesting electronic and optical properties. However, without specific experimental data, a thorough discussion of its application in the following areas remains speculative.

Electrochromic Materials with Tunable Optical Properties

Electrochromic materials, which change color in response to an electrical potential, often rely on conjugated organic molecules. Polymers derived from pyrrole (polypyrrole) and aniline (polyaniline) are well-known for their electrochromic behavior. The incorporation of the this compound unit into a polymer backbone could theoretically lead to novel electrochromic systems. The specific color transitions, switching speeds, and stability of such materials would depend on the electronic interactions between the pyrrole and aniline components, which have not been documented.

Photochromic Systems and Photoresponsive Materials

Photochromic compounds undergo reversible changes in their absorption spectra upon irradiation with light. This property is often associated with molecules that can undergo light-induced structural changes. While some organic molecules with imine linkages exhibit photoisomerization, there is no specific research available to confirm or characterize such behavior in this compound. The development of photoresponsive materials based on this compound would require foundational studies into its photochemical properties.

Intrinsically Conductive Polymers

The field of intrinsically conductive polymers is dominated by materials like polyacetylene, polythiophene, polypyrrole, and polyaniline. The conductivity in these systems arises from the delocalization of π-electrons along the polymer chain. While the pyrrole and aniline components of this compound are precursors to conductive polymers, the ethylidene-imine linker would interrupt the π-conjugation between these rings. Consequently, polymers synthesized directly from this monomer are not expected to be intrinsically conductive in the same manner as traditional conductive polymers. Research into copolymers or doped materials incorporating this unit would be necessary to explore any potential for electrical conductivity.

Liquid Crystalline Materials

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their molecular shape and intermolecular interactions are crucial for the formation of liquid crystalline phases. While various organic molecules, including some containing imine linkages and aromatic rings, have been shown to form liquid crystals, there is no available data to suggest that this compound or its simple derivatives possess the required molecular geometry and anisotropic properties to exhibit liquid crystalline behavior.

Applications in Molecular Sensing and Chemosensor Development: An Unexplored Frontier

The design of chemosensors often involves a receptor unit that selectively binds to a target analyte and a signaling unit that produces a detectable response. The nitrogen atoms in the pyrrole and imine groups, as well as the aromatic rings in this compound, could potentially act as binding sites for various ions or molecules. Upon binding, changes in the electronic structure of the molecule could lead to a colorimetric or fluorescent response. However, without specific studies on the binding affinities and signaling mechanisms of this compound, its application as a chemosensor remains a theoretical possibility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves condensation between an aniline derivative and a pyrrole-containing aldehyde or ketone. For example, Schiff base formation via refluxing equimolar amounts of 2-aminophenyl derivatives and 2-acetylpyrrole in ethanol under acidic catalysis (e.g., acetic acid) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (e.g., dichloromethane/hexane) is critical to isolate the product . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry or solvent polarity to enhance yield.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline?

  • Methodology :

  • 1H/13C NMR : Look for characteristic imine proton signals (δ 8.5–9.5 ppm) and pyrrole ring protons (δ 6.0–6.8 ppm). Aromatic protons from the aniline moiety appear as multiplets (δ 6.8–7.5 ppm) .
  • IR : Confirm the C=N stretch (1600–1650 cm⁻¹) and NH bending (if present) near 3300 cm⁻¹ .
  • HRMS : Validate molecular ion peaks with exact mass matching theoretical values (e.g., m/z 211.1106 for C12H13N2) .

Q. What safety precautions are necessary when handling N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline and its analogs?

  • Methodology : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of volatile byproducts. Store in airtight containers away from light to prevent degradation. Refer to SDS of structurally similar compounds (e.g., 2,6-di(propan-2-yl)aniline) for toxicity guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the geometric isomerism of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) provides definitive proof of E/Z isomerism. For example, N-[1-(1H-pyrrol-2-yl)ethylidene]aniline crystallizes in an orthorhombic system (Pna21 space group) with bond lengths and angles confirming the imine configuration . Use SHELXTL or SHELXL for refinement, ensuring data resolution ≤ 0.8 Å .

Q. What computational methods are suitable for predicting the electronic properties of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and non-linear optical (NLO) properties. Compare computed spectroscopic data (IR, NMR) with experimental results to validate models . Software like Gaussian or ORCA can simulate UV-Vis spectra for structure-property relationships.

Q. How can researchers reconcile discrepancies between spectroscopic and crystallographic data for this compound?

  • Methodology : If NMR suggests a dynamic equilibrium (e.g., tautomerism), but SCXRD shows a single conformation, perform variable-temperature NMR to detect exchange broadening. For example, pyrrole ring puckering or imine isomerization may cause spectral splitting at low temperatures . Cross-validate with Hirshfeld surface analysis from crystallography to identify intermolecular interactions stabilizing specific conformations .

Q. What strategies enhance the stability of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline under ambient conditions?

  • Methodology : Introduce electron-withdrawing substituents (e.g., -CF3) on the aniline ring to reduce oxidation susceptibility. Alternatively, coordinate the compound with transition metals (e.g., Cu(II), Zn(II)) to form stable complexes, as seen in related Schiff base ligands . Store samples under inert gas (N2/Ar) with desiccants to prevent hydrolysis.

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